molecular formula C5H12N2O2 B13321045 2-Amino-N-hydroxy-N-(propan-2-YL)acetamide

2-Amino-N-hydroxy-N-(propan-2-YL)acetamide

Cat. No.: B13321045
M. Wt: 132.16 g/mol
InChI Key: RTELLWRUPSYCRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-hydroxy-N-(propan-2-yl)acetamide is a chemical compound with the molecular formula C5H12N2O2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a hydroxy group, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-hydroxy-N-(propan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of isopropylamine with glyoxylic acid, followed by the addition of hydroxylamine. The reaction is typically carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-hydroxy-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxy groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted acetamide derivatives.

Scientific Research Applications

2-Amino-N-hydroxy-N-(propan-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-N-hydroxy-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxy and amino groups play a crucial role in these interactions, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-N-hydroxy-N-(propan-2-yl)acetamide include:

  • 2-Amino-5-hydroxy-N-(propan-2-yl)benzamide
  • 2-(isopropylamino)acetamide hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Amino-N-hydroxy-N-(propan-2-yl)acetamide is a compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group, a hydroxy group, and an acetamide moiety. This article explores the biological activity of this compound, focusing on its enzyme inhibition and antimicrobial properties, as well as its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H12N2O2C_5H_{12}N_2O_2, with a molecular weight of approximately 116.16 g/mol. The presence of functional groups such as amino and hydroxy enhances its reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor , which is crucial for therapeutic applications. The mechanism of action involves binding to specific enzyme active sites, potentially altering their activity. This property suggests that the compound could be beneficial in developing treatments for diseases where enzyme regulation is critical.

Antimicrobial Properties

Preliminary studies have demonstrated antimicrobial activity against various pathogens. This characteristic positions this compound as a candidate for further investigation in drug development aimed at combating infections.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameMolecular FormulaBiological Activity
This compound C5H12N2O2Enzyme inhibition, antimicrobial
2-Amino-5-hydroxy-N-(propan-2-yl)benzamideC10H14N2O3Antimicrobial properties
2-(Isopropylamino)acetamide hydrochlorideC5H12N2OPotentially similar enzyme interactions

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study highlighted the potential of this compound to inhibit specific enzymes involved in metabolic pathways. The binding affinity was assessed using various biochemical assays, indicating a promising profile for therapeutic applications.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in agar diffusion assays, suggesting its effectiveness as an antimicrobial agent.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the interaction between this compound and target enzymes. These studies provide insights into the binding mechanisms and help in optimizing the compound for enhanced efficacy.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

2-amino-N-hydroxy-N-propan-2-ylacetamide

InChI

InChI=1S/C5H12N2O2/c1-4(2)7(9)5(8)3-6/h4,9H,3,6H2,1-2H3

InChI Key

RTELLWRUPSYCRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.